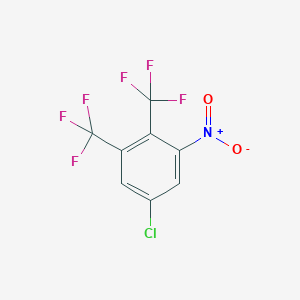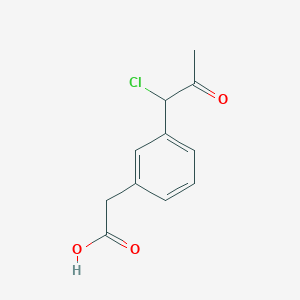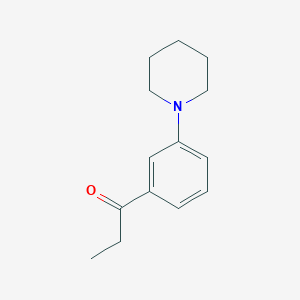
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorobenzyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: A 4-chlorobenzyl group is introduced to the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the chlorobenzyl group.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or organometallic compounds for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones or Aldehydes: From oxidation of the hydroxyl group.
Dechlorinated Compounds: From reduction reactions.
Substituted Pyrrolidines: From substitution reactions.
科学的研究の応用
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
(3S,5S)-5-(4-Methylbenzyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a chlorine atom.
(3S,5S)-5-(4-Fluorobenzyl)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of a chlorine atom.
(3S,5S)-5-(4-Bromobenzyl)pyrrolidin-3-ol: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorobenzyl group in (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol imparts unique chemical properties, such as:
Increased Lipophilicity: Enhances the compound’s ability to interact with lipid membranes.
Specific Reactivity: The chlorine atom can participate in specific chemical reactions, making the compound versatile for various applications.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
(3S,5S)-5-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)5-10-6-11(14)7-13-10/h1-4,10-11,13-14H,5-7H2/t10-,11-/m0/s1 |
InChIキー |
IBGMNENHJGFNJQ-QWRGUYRKSA-N |
異性体SMILES |
C1[C@@H](CN[C@H]1CC2=CC=C(C=C2)Cl)O |
正規SMILES |
C1C(CNC1CC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


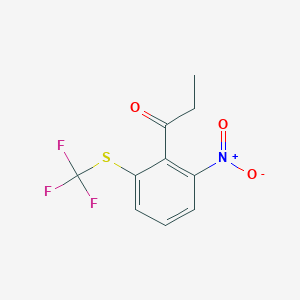
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


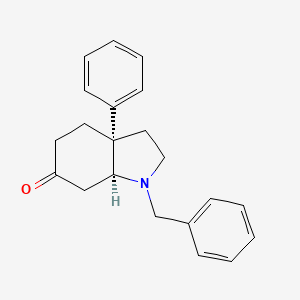


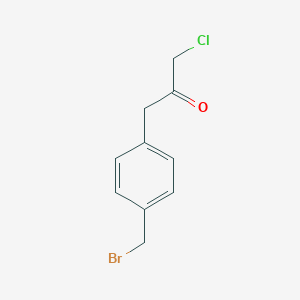
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

